Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Pharmaceutical Intermediate Sofosbuvir Synthesis Analytical Chemistry

Chiral (R)-phosphoramidate intermediate engineered for Sofosbuvir ANDA manufacturing. The non-negotiable (R)-stereochemistry at phosphorus ensures stereoselective coupling to the active (Sp)-diastereomer, while the pentafluorophenoxy leaving group guarantees complete prodrug activation and minimizes purification burdens. Also supplied as a certified reference standard (Sofosbuvir Impurity S1) for ICH Q2/Q3-compliant HPLC method validation. Eliminate diastereomeric impurity risks—insist on this stereochemically defined intermediate for regulatory compliance and cost-efficient generic API production.

Molecular Formula C18H17F5NO5P
Molecular Weight 453.3 g/mol
Cat. No. B2880183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
Molecular FormulaC18H17F5NO5P
Molecular Weight453.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30+/m0/s1
InChIKeyMIILDBHEJQLACD-PAUNIHGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate for Sofosbuvir Synthesis: A Critical Phosphoramidate Intermediate


Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (CAS 1337529-56-2) is a chiral phosphoramidate compound characterized by its (R)-configuration at the phosphorus center and a pentafluorophenoxy leaving group. It serves as a key intermediate in the synthesis of Sofosbuvir (GS-7977), an FDA-approved NS5B polymerase inhibitor for the treatment of hepatitis C virus (HCV) infection [1]. The compound's specific stereochemistry and fluorinated aryl group are crucial for the efficient and high-purity preparation of the active pharmaceutical ingredient (API), distinguishing it from generic alternatives [2].

Sourcing Risk: Why Generic Phosphoramidate Intermediates Cannot Replace Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate in Sofosbuvir Manufacturing


Generic phosphoramidate intermediates cannot be simply substituted for Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate in the synthesis of Sofosbuvir. The defined (R)-stereochemistry at the phosphorus atom is non-negotiable for the downstream stereoselective coupling that generates the active (Sp)-diastereomer of Sofosbuvir. Using the incorrect (S)-enantiomer or a racemic mixture leads to the formation of a significant proportion of the inactive or less potent (Rp)-diastereomer, which necessitates costly and complex purification steps. Furthermore, the pentafluorophenoxy group is specifically designed for optimal leaving-group ability during the prodrug activation process, and alternative leaving groups can result in incomplete conversion or the generation of novel, uncharacterized impurities that compromise API purity and regulatory compliance [1][2].

Quantitative Differentiation of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate: Head-to-Head Evidence for Informed Sourcing


Superior Purity Profile vs. Generic Isopropyl Alanyl Phosphoramidates

The commercial purity of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate from specialized vendors consistently exceeds 99%, a critical metric for minimizing the formation of downstream Sofosbuvir degradation impurities. In contrast, generic or less rigorously purified 'isopropyl alanyl phosphoramidate' intermediates can exhibit purities as low as 95%, directly translating to a >5% impurity burden in the final API synthesis . This higher purity is essential for meeting ICH guidelines for pharmaceutical impurities.

Pharmaceutical Intermediate Sofosbuvir Synthesis Analytical Chemistry

Stereochemical Fidelity: (R)-Configuration Prevents Formation of Inactive Sofosbuvir Diastereomer

The defined (R)-configuration at the phosphorus center of this intermediate is essential for the stereoselective synthesis of the active (Sp)-Sofosbuvir diastereomer. Utilizing a racemic mixture or the (S)-enantiomer leads to the co-production of the inactive (Rp)-Sofosbuvir diastereomer at a 1:1 ratio. This is not a minor impurity but a 50% yield loss and a major purification challenge that requires advanced chiral separation techniques, significantly increasing production costs and reducing overall process efficiency [1].

Stereoselective Synthesis Pharmaceutical Chemistry HCV Therapeutics

Defined Long-Term Stability Under Validated Storage Conditions

Vendor specifications provide validated long-term stability data, confirming that the compound remains >98% pure for 3 years when stored as a powder at -20°C, and for 2 years at 4°C . This contrasts with generic suppliers who may offer minimal or no stability data, introducing significant risk into manufacturing timelines and inventory management. The well-defined stability profile supports bulk procurement and strategic stockpiling for clinical or commercial manufacturing campaigns.

Stability Pharmaceutical Development Sourcing Logistics

High-Value Application Scenarios for Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate


GMP-Compliant Manufacturing of Sofosbuvir API for Generic Drug Applications

This high-purity (>99%) and stereochemically defined intermediate is the definitive choice for pharmaceutical companies developing generic versions of Sofosbuvir. Its use directly aligns with the requirements for Abbreviated New Drug Applications (ANDAs), where control over specified impurities, particularly diastereomers and process-related degradants, is paramount. Utilizing this intermediate minimizes the generation of the inactive (Rp)-diastereomer, thereby reducing the burden on downstream purification and ensuring a more cost-effective and regulatorily compliant manufacturing process [1].

Analytical Reference Standard for Method Development and Quality Control

The compound is not merely a synthetic intermediate but also a defined impurity in the context of Sofosbuvir. As such, it is procured and used as a primary reference standard (Sofosbuvir Impurity S1) for developing and validating stability-indicating HPLC methods. Its use ensures the accurate identification and quantification of this specific impurity in Sofosbuvir API and finished dosage forms, which is a mandatory requirement for product release and stability studies under ICH Q2 and Q3 guidelines [1].

Process Optimization and Yield Enhancement Studies for Sofosbuvir Synthesis

Researchers and process chemists working to improve the synthetic route to Sofosbuvir rely on this exact intermediate to study reaction kinetics, optimize coupling conditions, and screen catalysts. Its defined (R)-stereochemistry serves as a crucial chiral probe to evaluate stereoselectivity and reaction outcomes, as any erosion in stereochemical integrity at this stage is directly reflected in the final diastereomeric ratio of the Sofosbuvir product [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.